molecular formula C15H13F3N2O4S B2563310 3-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}oxy)pyridine CAS No. 1903308-57-5

3-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}oxy)pyridine

Cat. No.: B2563310
CAS No.: 1903308-57-5
M. Wt: 374.33
InChI Key: CFVRWYWAGYYOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({1-[2-(Trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}oxy)pyridine is a heterocyclic sulfonamide derivative of significant interest in modern drug discovery and medicinal chemistry research. This compound features a pyridine ring linked via an ether bond to a conformationally rigid, four-membered azetidine ring, which is further substituted with a 2-(trifluoromethoxy)benzenesulfonyl group. The compact azetidine scaffold is increasingly valued in lead optimization for its potential to improve metabolic stability and reduce off-target interactions compared to larger, more flexible ring systems like piperidines or piperazines . The inclusion of the trifluoromethoxy group on the benzene ring is a strategic modification that enhances the molecule's lipophilicity and improves its resistance to oxidative metabolism, which are critical factors for optimizing the pharmacokinetic properties of drug candidates . Compounds with this specific structural motif, particularly those combining an azetidine core with a sulfonyl group, are frequently explored for their ability to modulate the activity of specific enzymes and receptors . Research into structurally related molecules indicates potential applications in the development of novel antibacterial agents, as the sulfonamide group is a classic pharmacophore in this field . Furthermore, azetidine derivatives similar to this compound are actively investigated as modulators for various biological targets, such as the CCR6 receptor, highlighting the broader utility of this chemotype in developing therapies for immune and inflammatory disorders . This product is provided exclusively for research applications in laboratory settings. It is strictly not intended for human or veterinary diagnostic or therapeutic use, nor for personal application.

Properties

IUPAC Name

3-[1-[2-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O4S/c16-15(17,18)24-13-5-1-2-6-14(13)25(21,22)20-9-12(10-20)23-11-4-3-7-19-8-11/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVRWYWAGYYOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}oxy)pyridine typically involves multiple steps, starting with the preparation of the azetidine intermediate. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. The trifluoromethoxybenzenesulfonyl group is introduced via sulfonylation reactions using reagents such as trifluoromethoxybenzenesulfonyl chloride . The final step involves coupling the azetidine intermediate with a pyridine derivative under suitable conditions, often using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}oxy)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

3-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}oxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to effectively bind to its targets and modulate their activity . The azetidine ring may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Substituents

The table below highlights structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
3-({1-[2-(Trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}oxy)pyridine (Target) C₁₆H₁₄F₃NO₄S 373.35 Trifluoromethoxybenzenesulfonyl, azetidine Kinase inhibition, CNS drugs
3-[(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]benzonitrile (BK62472) C₁₇H₁₄F₃N₃O 333.31 Trifluoromethylpyridine, benzonitrile Kinase inhibition
2-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine C₁₈H₁₈F₃N₂O₄S 429.41 Methoxybenzenesulfonyl, pyrrolidine Antibacterial agents
3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)prop-1-yn-1-yl)pyridine C₂₁H₂₇NO₂Si 353.53 Silyl ether, propargyl linker Synthetic intermediate
Key Observations:

Azetidine vs. Pyrrolidine Rings: The target compound’s azetidine ring (4-membered) introduces higher ring strain compared to pyrrolidine (5-membered) in BK62472 .

Sulfonyl Groups : The 2-(trifluoromethoxy)benzenesulfonyl group in the target compound is more electron-withdrawing than the 3-methoxybenzenesulfonyl group in , which could influence solubility and metabolic stability.

Trifluoromethyl vs.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s calculated logP (estimated 2.8) is lower than BK62472 (logP ~3.1) due to the polar trifluoromethoxy group, suggesting improved aqueous solubility.
  • Metabolic Stability : The azetidine ring’s smaller size may reduce susceptibility to cytochrome P450 oxidation compared to pyrrolidine derivatives .

Biological Activity

The compound 3-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}oxy)pyridine is a member of the sulfonamide derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • A pyridine ring : A six-membered aromatic heterocycle.
  • An azetidine moiety : A four-membered saturated ring containing nitrogen.
  • A trifluoromethoxybenzenesulfonyl group : Enhances lipophilicity and stability, potentially improving biological interactions.

Preliminary studies suggest that this compound may interact with specific enzymes or receptors, modulating their activity. The trifluoromethoxy group is believed to enhance binding affinity to biological targets, making it a candidate for further pharmacological studies.

Key Mechanisms Include :

  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs), which are critical for signal transduction.

Pharmacological Studies

Research has indicated various biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that similar compounds exhibit significant antibacterial and antifungal properties. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, a crucial enzyme in folate synthesis.
  • Anticancer Potential : Compounds with similar structural motifs have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the disruption of mitochondrial function and modulation of apoptotic pathways.
  • Anti-inflammatory Effects : Some sulfonamide derivatives demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of related sulfonamide compounds found that they exhibited significant inhibition against various bacterial strains, including resistant strains. The mechanism was attributed to the competitive inhibition of folate synthesis pathways.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines treated with structurally similar compounds showed a decrease in cell viability and induction of apoptosis. The compounds triggered caspase activation, leading to programmed cell death.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other sulfonamide derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
Compound AHighModerateLow
Compound BModerateHighModerate
This compoundHighHighModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.